Apalutamide is a second-generation, nonsteroidal androgen receptor (AR) antagonist. [, ] This classification denotes its ability to block the action of androgens, like testosterone, by binding to the androgen receptor. [] In scientific research, apalutamide serves as a valuable tool for investigating androgen signaling pathways and developing new therapeutic strategies for diseases like prostate cancer. [, ]
Apalutamide-COOH is a carboxylic acid derivative of apalutamide, a drug primarily used in the treatment of prostate cancer. Apalutamide functions as an androgen receptor inhibitor, blocking the binding of androgens to their receptors, which is crucial in the progression of prostate cancer. The compound is classified under anti-androgen therapies and is part of the broader category of hormonal therapies for prostate cancer.
The synthesis of apalutamide involves several key steps, primarily focusing on the efficient conversion of precursor compounds into the final product. The methods described in patents highlight various approaches for synthesizing apalutamide and its intermediates, emphasizing environmentally friendly processes.
Apalutamide-COOH retains the core structure of apalutamide with an additional carboxylic acid functional group. The molecular formula can be represented as C19H22F3N3O2S, with a molecular weight of approximately 393.45 g/mol.
The structural representation can be visualized through chemical drawing software or databases that provide 2D/3D molecular models.
Apalutamide undergoes several chemical reactions during its synthesis:
Apalutamide-COOH functions primarily by inhibiting androgen receptor signaling pathways:
Apalutamide-COOH exhibits several notable physical and chemical properties:
Apalutamide-COOH serves multiple roles within scientific research:
Apalutamide-COOH (chemical name: 4-{7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl}-2-fluorobenzoic acid), also designated as metabolite M4, is a terminal carboxylic acid derivative formed during the hepatic biotransformation of the androgen receptor inhibitor apalutamide. Identified by CAS registry number 1332391-04-4, this metabolite features a molecular formula of C₂₀H₁₂F₄N₄O₃S and a molecular weight of 464.39 g/mol [6] [7] [10]. Structurally, it retains the core spirohydantoin scaffold of the parent drug but incorporates a carboxyl group at the benzoic acid position following oxidative deamination—a hallmark phase I metabolic reaction [9] [10]. Unlike its pharmacologically active precursors apalutamide and N-desmethyl apalutamide (M3), M4 is classified as an inactive metabolite with negligible binding affinity for the androgen receptor, contributing minimally to the therapeutic efficacy of apalutamide regimens [1] [3] [4].
Property | Value |
---|---|
Systematic Name | 4-{7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl}-2-fluorobenzoic acid |
CAS Number | 1332391-04-4 |
Molecular Formula | C₂₀H₁₂F₄N₄O₃S |
Molecular Weight | 464.39 g/mol |
SMILES Notation | OC(=O)C1=CC=C(C=C1F)N1C(=S)N(C(=O)C11CCC1)C1=CC(=C(N=C1)C#N)C(F)(F)F |
InChI Key | ICXCBGDFYFFSGX-UHFFFAOYSA-N |
Canonical Synonyms | M4 metabolite; Apalutamide carboxylic acid derivative |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0